molecular formula C6H10O3 B1585100 Butyl glyoxylate CAS No. 6295-06-3

Butyl glyoxylate

Cat. No. B1585100
CAS RN: 6295-06-3
M. Wt: 130.14 g/mol
InChI Key: NRYDRJHYTRBBEA-UHFFFAOYSA-N
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Patent
US07326806B2

Procedure details

300 g of 1-butanol was added to 60 g of a 40 wt % glyoxal aqueous solution (Wako Pure Chemical), and most of the water was distilled off as an azeotropic composition with the 1-butanol at normal pressure and 90° C. with an evaporator. This gave a butanol solution of glyoxal (containing 19.4 wt % glyoxal and 80.6 wt % butanol). 5.17 g of the above-mentioned butanol solution, 8.90 g of 1-butanol, and 0.6 g of the above-mentioned metal-loading carrier were then put into an autoclave equipped with a condenser, the system was maintained at an internal pressure of 0.5 MPa at 80° C. under stirring while a mixed gas of hydrogen and nitrogen (hydrogen:nitrogen=1:9 (volumetric ratio)) was bubbled into the solution at a flux of 500 mL/minute, and the reaction was allowed to continue for 5 hours. After the reaction, the reaction solution was analyzed, which revealed the glyoxal conversion to be 87%, and the 1-butyl glyoxylate (the product) selectivity and yield to be 73% and 64%, respectively.
[Compound]
Name
above-mentioned metal-loading
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 g
Type
reactant
Reaction Step Four
Quantity
5.17 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H][H].[CH:3]([CH:5]=[O:6])=[O:4].[CH2:7]([OH:11])[CH2:8][CH2:9][CH3:10]>>[C:5]([O:11][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:6])[CH:3]=[O:4]

Inputs

Step One
Name
above-mentioned metal-loading
Quantity
0.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Four
Name
Quantity
8.9 g
Type
reactant
Smiles
C(CCC)O
Step Five
Name
Quantity
5.17 g
Type
reactant
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
was bubbled into the solution at a flux of 500 mL/minute
CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=O)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.